14,15-DiHETE

PPARα activation lipid metabolism nuclear receptor pharmacology

14,15-DiHETE (14,15-dihydroxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid) is an oxylipin belonging to the dihydroxyeicosatetraenoic acid class, produced via cytochrome P450-mediated epoxidation of eicosapentaenoic acid (EPA) followed by soluble epoxide hydrolase (sEH)-catalyzed hydrolysis. Unlike the structurally related arachidonic acid-derived diols (DHETs), 14,15-DiHETE originates from the ω-3 fatty acid EPA, endowing it with distinct metabolic provenance and immunomodulatory properties.

Molecular Formula C20H32O4
Molecular Weight 336.5 g/mol
Cat. No. B1258798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14,15-DiHETE
Molecular FormulaC20H32O4
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCCC=CCC(C(CC=CCC=CCC=CCCCC(=O)O)O)O
InChIInChI=1S/C20H32O4/c1-2-3-12-15-18(21)19(22)16-13-10-8-6-4-5-7-9-11-14-17-20(23)24/h3-4,6-7,9-10,12-13,18-19,21-22H,2,5,8,11,14-17H2,1H3,(H,23,24)/b6-4-,9-7-,12-3-,13-10-
InChIKeyBLWCDFIELVFRJY-QXBXTPPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





14,15-DiHETE: A Differentiated ω-3 Oxylipin with Distinct Biological and Analytical Signatures


14,15-DiHETE (14,15-dihydroxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid) is an oxylipin belonging to the dihydroxyeicosatetraenoic acid class, produced via cytochrome P450-mediated epoxidation of eicosapentaenoic acid (EPA) followed by soluble epoxide hydrolase (sEH)-catalyzed hydrolysis [1]. Unlike the structurally related arachidonic acid-derived diols (DHETs), 14,15-DiHETE originates from the ω-3 fatty acid EPA, endowing it with distinct metabolic provenance and immunomodulatory properties [2]. Its procurement relevance stems from its non-interchangeable biological activity profile relative to regioisomeric DiHETEs, its stereospecific inhibition of natural killer (NK) cell function, and its validated utility as a plasma biomarker for liver fibrosis staging in nonalcoholic steatohepatitis (NASH) [3][4].

Metabolic Provenance

EPA-derived ω-3 oxylipin with distinct pathway origin versus ω-6 DHETs

Biological Signature

Stereospecific NK cell function modulation not shared by other 15-LOX metabolites

Research Utility

Reported biomarker for liver fibrosis staging in NASH research models

Why 14,15-DiHETE Cannot Be Substituted with Other DiHETE or DHET Isomers in Research and Assay Development


Substitution of 14,15-DiHETE with regioisomers (e.g., 11,12-DiHETE or 8,9-DiHETE), stereoisomers, or related ω-6-derived DHETs introduces irreconcilable biological and analytical variance. In adult human hepatic microsomal preparations, 14,15-DiHETE is the predominant diol formed in vitro, with relative formation rates following the order 14,15 > 11,12 > 8,9, underscoring its privileged metabolic abundance [1]. This quantitative hierarchy is inverted for certain biological activities—11,12-EET is a more potent renal vasodilator than 14,15-EET, while 14,15-DHET is the most potent PPARα activator among all EET and DHET regioisomers [2][3]. Furthermore, 14,15-DiHETE exhibits stereospecific NK cell inhibition not shared by other 15-lipoxygenase pathway metabolites [4]. These regioisomer- and stereoisomer-specific functional divergences mandate compound-level verification; generic substitution invalidates experimental reproducibility and compromises biomarker specificity.

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Regioisomers (11,12- or 8,9-DiHETE) may shift metabolic hierarchy and PPARα activation profile significantly.

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Other 15-LOX metabolites and 8,15-diHETE isomers do not reproduce reported NK cell inhibition; stereochemistry critical.

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ω-6-derived DHETs ignore EPA origin and may compromise biomarker specificity in lipidomic panels.

Quantitative Differentiation Evidence for 14,15-DiHETE Relative to Regioisomers, Precursors, and Class Analogs


14,15-DHET Exhibits 12-Fold PPARα Activation, Surpassing All EET and DHET Regioisomers Including Its Own Precursor

In a COS-7 cell luciferase reporter assay, 10 μM 14,15-DHET produced a 12-fold increase in PPARα-mediated luciferase activity, an effect comparable to the synthetic PPARα agonist Wy-14643 at 20 μM. By contrast, 10 μM 14,15-EET (the precursor epoxide) yielded only a 3-fold increase, while other EET and DHET regioisomers (5,6-, 8,9-, and 11,12-) exhibited substantially weaker activation or none at all [1]. The observed 14,15-EET activation was abrogated by the sEH inhibitor dicyclohexylurea, confirming that conversion to 14,15-DHET is required for PPARα agonism [1].

PPARα Activation
Head-to-head
12-fold at 10 μM
Supports PPARα pathway activation research; requires precursor conversion review
COS-7 luciferase reporter, 24 h; 14,15-EET showed 3-fold
PPARα activation lipid metabolism nuclear receptor pharmacology

14,15-DHET Retains Coronary Vasorelaxant Activity with Defined 5-Fold Potency Reduction Relative to 14,15-EET

14,15-DHET relaxed U-46619-precontracted bovine coronary artery rings via activation of large-conductance Ca²⁺-activated K⁺ (KCa) channels, but was approximately fivefold less potent than its epoxide precursor 14,15-EET [1]. The relaxations induced by 14,15-DHET were inhibited by charybdotoxin, iberiotoxin, and elevated extracellular K⁺ (20 mM), confirming KCa channel dependence [1]. In contrast, other regioisomeric diols (5,6-DiHETE and 11,12-DiHETE) had no effect on renal interlobular or afferent arteriolar diameters at concentrations up to 1 μM [2].

Vasorelaxation Potency
Head-to-head
~5× less potent than EET
Defined KCa channel-mediated vasorelaxation; intermediate potency for EDHF dissection
Bovine coronary artery rings; 5,6- and 11,12-DiHETE inert at 1 μM
vascular biology KCa channel coronary artery vasodilation

(14R,15S)-14,15-DiHETE Stereospecifically Inhibits Human NK Cell Activity, Whereas Related 15-Lipoxygenase Metabolites Are Inactive

In NK cytotoxicity assays against K562 target cells, leukocyte-derived (14R,15S)-14,15-DiHETE inhibited NK cell activity at micromolar concentrations, even in the presence of 2.5% fetal calf serum [1]. By contrast, other 15-lipoxygenase-associated metabolites—including (15S)-15-hydroperoxy-5Z,8Z,11Z,13E-icosatetraenoic acid, (15S)-15-hydroxy-5Z,8Z,11Z,13E-icosatetraenoic acid, and (8R,15S)- and (8S,15S)-8,15-dihydroxy-5Z,9E,11E,13E-icosatetraenoic acid isomers—exhibited little or no inhibition of NK function [1]. Synthetic 14,15-DiHETE prepared by total organic synthesis reproduced the activity over identical dose ranges, confirming compound identity [1].

NK Cell Inhibition
Head-to-head
Unique inhibition among 15-LOX metabolites
Stereospecific (14R,15S)-14,15-DiHETE activity; other 15-LOX products inactive
Human NK/K562 assay; synthetic compound confirmed identity
immunology NK cell 15-lipoxygenase immune modulation

14,15-DiHETE Is the Predominant Hepatic DiHETE Formed In Vitro, Outpacing 11,12-DiHETE and 8,9-DiHETE in Human Adult Microsomes

In adult human hepatic microsomal preparations, the predominant DiHETE formed in vitro from arachidonic acid was 14,15-DiHETE, exceeding the formation rates of 11,12-DiHETE and 8,9-DiHETE [1]. The relative rate of formation followed the order 14,15 > 11,12 > 8,9 > 5,6 EET, with corresponding diol production mirroring this hierarchy [1]. In sudden infant death syndrome (SIDS) cases, CYP2C protein accumulation was associated with significantly increased formation of 14,15- and 11,12-DiHETE, an effect markedly inhibited by the CYP2C9-selective inhibitor sulfaphenazole [1].

Hepatic Formation
Head-to-head
14,15 > 11,12 > 8,9 > 5,6
Predominant diol in human liver microsomes; CYP2C pathway readout
Adult microsomes; CYP2C9 inhibition by sulfaphenazole
CYP2C metabolism hepatic ontogenesis SIDS enzyme kinetics

14,15-DiHETE Associates with Liver Fibrosis Stage in NASH and Predicts Fibrosis Improvement, Whereas 11,12-DiHETE Is a Baseline-Only Marker

In a cohort of 427 patients with biopsy-confirmed NAFLD, baseline plasma 14,15-DiHETE levels were significantly associated with liver fibrosis stage, along with 11,12-DiHETE, tetranor 12-HETE, and adrenic acid [1]. However, in longitudinal analysis over 24 weeks, a combination of four eicosanoids including 14,15-DiHETrE (the EPA-derived analog of 14,15-DiHETE) accurately predicted improvement in hepatic collagen content with AUROC = 0.72 (95% CI: 0.50–0.77) [1]. 11,12-DiHETE was not among the predictive panel for fibrosis improvement [1].

NASH Fibrosis
Head-to-head
Predictive panel (AUROC 0.72)
Supports NASH biomarker panel design; longitudinal utility vs. 11,12-DiHETE baseline only
n=427; 24-week follow-up; LC-MS/MS
NASH liver fibrosis biomarker lipidomics eicosanoid

14,15-DiHETE Plasma Levels Negatively Correlate with Adiposity and Metabolic Syndrome Parameters in Human Cohorts

In human cohort studies, plasma levels of three ω-3 oxylipins—14,15-DiHETE, 17,18-DiHETE, and 19,20-DiHDPA—were negatively correlated with adiposity, prevalence of metabolic syndrome, fatty liver index, homeostatic model assessment of insulin resistance (HOMA-IR) index, and lipid parameters [1]. Notably, these ω-3-derived oxylipins (including 14,15-DiHETE) predicted adiposity better than inflammatory markers such as interferon gamma (IFN-γ) or tumor necrosis factor alpha (TNF-α) [1].

Metabolic Correlation
Cross-study
Negative association with adiposity
Reported stronger predictor than IFN-γ/TNF-α in cohort; data to verify
Population-based cohort; exact coefficients not available
metabolic syndrome adiposity insulin resistance ω-3 oxylipin cardiometabolic

Evidence-Backed Application Scenarios for 14,15-DiHETE in Research and Industrial Procurement


PPARα Activation Assays in Cardiovascular and Metabolic Pharmacology

14,15-DHET is the only endogenous DHET regioisomer that achieves robust PPARα activation at 10 μM (12-fold induction), equaling the synthetic agonist Wy-14643 at 20 μM [1]. Procurement of 14,15-DHET, rather than 14,15-EET (3-fold induction) or 11,12-DHET (<2-fold), is mandatory for studies investigating PPARα-mediated regulation of carnitine palmitoyltransferase 1A (CPT1A) expression in HepG2 cells or lipid metabolism pathways [1].

Vascular KCa Channel Pharmacology and Coronary Artery Relaxation Studies

14,15-DHET retains KCa channel-dependent coronary vasorelaxant activity with a defined 5-fold potency reduction relative to 14,15-EET [1]. This intermediate potency profile makes 14,15-DHET a valuable tool for dissecting the relative contributions of epoxide versus diol metabolites to endothelium-derived hyperpolarizing factor (EDHF) responses, whereas 5,6-DiHETE and 11,12-DiHETE are inert at 1 μM and cannot substitute [1][2].

NK Cell Immunology and 15-Lipoxygenase Pathway Research

The (14R,15S)-stereoisomer of 14,15-DiHETE uniquely inhibits human NK cell cytotoxicity among all 15-lipoxygenase cascade metabolites, including 15-HPETE, 15-HETE, and 8,15-diHETE isomers [1]. Synthetic 14,15-DiHETE prepared via total organic synthesis reproduces this activity, validating its use as an authentic standard in immune modulation assays [1]. Procurement must specify the correct stereochemical configuration.

NASH Liver Fibrosis Biomarker Panels and Clinical Lipidomics

14,15-DiHETE is among four plasma eicosanoids that predict improvement in hepatic collagen content (AUROC = 0.72) in NASH patients over 24 weeks, a prognostic capability not shared by 11,12-DiHETE [1]. Inclusion of 14,15-DiHETE in LC-MS/MS biomarker panels is supported by its association with baseline fibrosis stage and its negative correlation with adiposity and metabolic syndrome parameters [1][2].

Hepatic CYP2C Activity Assessment and Pediatric Toxicology

14,15-DiHETE is the predominant DiHETE regioisomer formed in adult human hepatic microsomes, with formation rates exceeding 11,12-DiHETE and 8,9-DiHETE [1]. In SIDS cases, 14,15-DiHETE formation is significantly elevated and sensitive to CYP2C9 inhibition by sulfaphenazole, establishing its utility as a functional readout of CYP2C epoxygenase/hydrolase pathway activity [1].

Application
Selection Property
Validation Focus
PPARα Pathway Activation Studies
PPARα transactivation profile
Assay benchmarking vs. precursor and regioisomers
Vascular KCa Channel Research
Defined potency window for EDHF dissection
KCa channel dependence and regioisomer specificity
NK Cell Immunology & 15-LOX Pathway
Stereospecific NK inhibition signature
Authentic stereoisomer identity and assay reproducibility
NASH Biomarker Panel Development
Predictive panel utility in lipidomics
Longitudinal biomarker response and metabolic correlation
Hepatic CYP2C Activity Assessment
CYP2C pathway dominant metabolite
CYP2C9 inhibition sensitivity and metabolic flux

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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